

molecular weight and formula of 2,2-Dimethylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2,2-
Compound Name: *Dimethylcyclopropanecarboxylic
acid*

Cat. No.: *B3025571*

[Get Quote](#)

An In-depth Technical Guide to **2,2-Dimethylcyclopropanecarboxylic Acid**: Properties, Synthesis, and Pharmaceutical Applications

Introduction

2,2-Dimethylcyclopropanecarboxylic acid is a versatile carboxylic acid featuring a strained, three-membered cyclopropane ring. This unique structural motif is not merely a chemical curiosity; it imparts valuable properties that are highly sought after in modern medicinal chemistry and organic synthesis. The rigid conformation of the cyclopropyl group can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.^[1] This guide provides a comprehensive overview of **2,2-Dimethylcyclopropanecarboxylic acid**, focusing on its fundamental properties, synthesis, chiral resolution, and its critical role as a key building block in the development of pharmaceuticals.

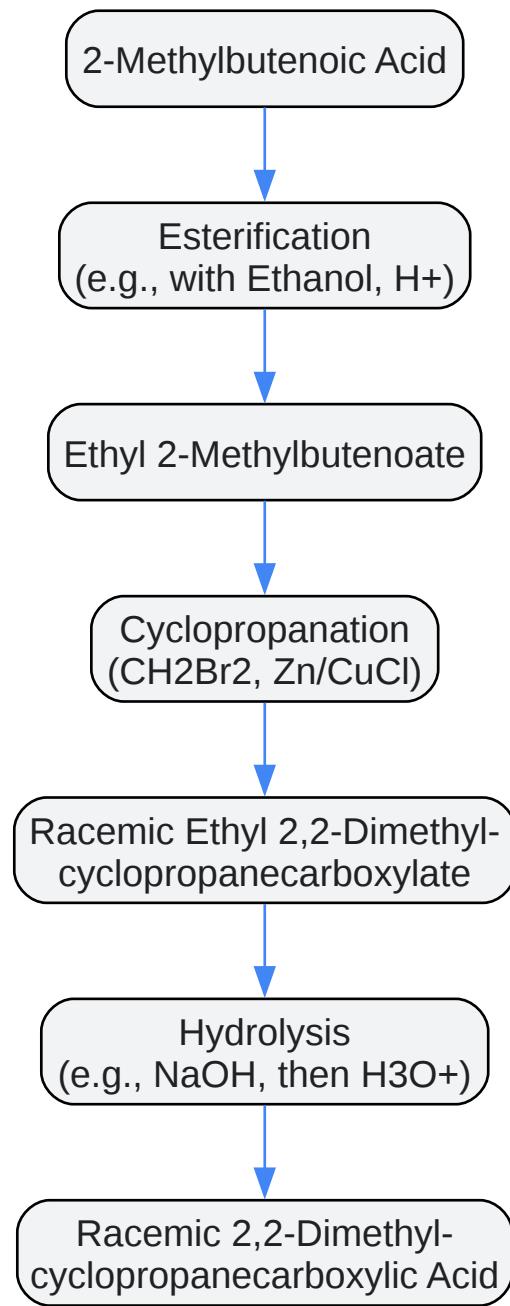
Core Chemical and Physical Properties

The foundational characteristics of a molecule are paramount for its application in synthesis and development. **2,2-Dimethylcyclopropanecarboxylic acid** is a colorless liquid or low-melting solid at room temperature.^{[2][3]} Its core properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[2][4][5]
Molecular Weight	114.14 g/mol	[2][4][5]
IUPAC Name	2,2-dimethylcyclopropane-1-carboxylic acid	[4]
CAS Number	75885-59-5 (racemic)	[4][6]
14590-53-5 ((S)-(+)-enantiomer)	[2][5][7]	
Density	~0.99 - 1.098 g/cm ³	[2][6]
Boiling Point	100 °C (at 10 mmHg)	[2][3][6]
Melting Point	103-103.5 °C	[3]
Topological Polar Surface Area	37.3 Å ²	[4][7]

The molecule possesses a single stereocenter at the C1 position of the cyclopropane ring, meaning it exists as a pair of enantiomers: **(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid** and **(R)-(-)-2,2-Dimethylcyclopropanecarboxylic acid**. This chirality is of profound importance in drug development, as typically only one enantiomer is responsible for the desired therapeutic effect.

Synthesis and Chiral Resolution

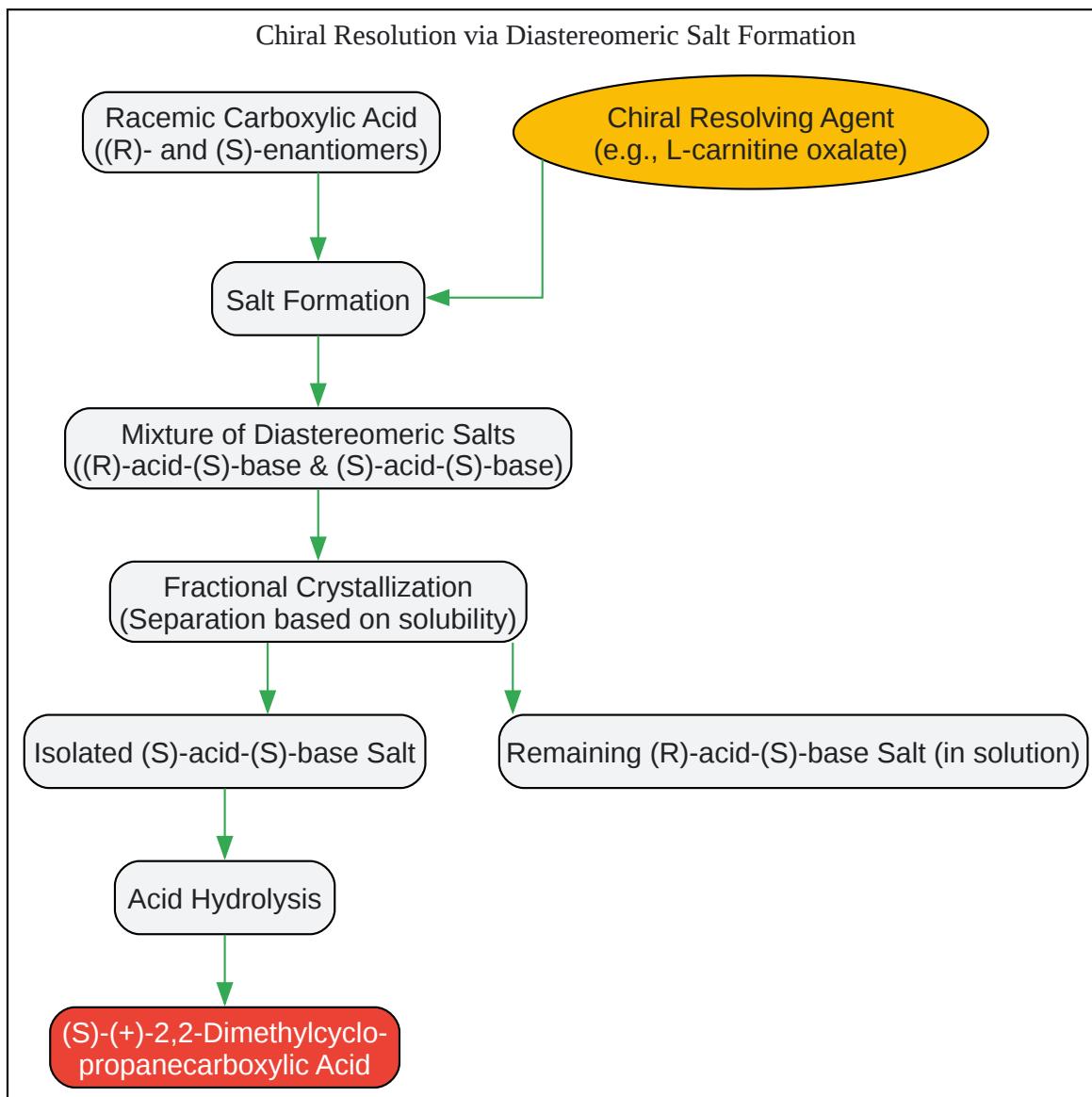

The synthesis of **2,2-Dimethylcyclopropanecarboxylic acid** is a multi-step process that typically yields a racemic mixture, which must then be resolved to isolate the desired enantiomer for pharmaceutical use.

General Synthesis Pathway

A common and effective route begins with 2-methylbutenoic acid.^[8] The process involves three primary stages: esterification to protect the carboxylic acid, cyclopropanation to form the characteristic three-membered ring, and finally, hydrolysis to restore the carboxylic acid functionality. The choice of a cyclopropanating agent is critical; a Simmons-Smith-type reaction

using dibromomethane in the presence of a zinc-copper couple is often employed due to its efficiency.[8]

Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of racemic **2,2-Dimethylcyclopropanecarboxylic acid**.

Chiral Resolution: Isolating the Active Enantiomer

For pharmaceutical applications, isolating a single enantiomer is crucial. The (S)-(+)-enantiomer, in particular, is a key intermediate for the synthesis of Cilastatin, a dehydropeptidase-I inhibitor.^[8] Resolution of the racemic acid is often achieved by diastereomeric salt formation. This involves reacting the racemic acid with a chiral resolving agent, such as an optically pure amine like L-carnitine oxalate.^[8] The resulting diastereomeric salts possess different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. Once separated, the desired salt is treated with acid to hydrolyze it, liberating the pure enantiomer.

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of **2,2-Dimethylcyclopropanecarboxylic acid**.

Alternatively, enzymatic methods using lipases like Novozym 435 can perform asymmetric hydrolysis on the racemic ester, selectively producing one enantiomer of the acid.[8][9]

Applications in Drug Development

The rigid, three-dimensional structure of the cyclopropyl group is a powerful tool in drug design. Introducing this moiety can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity to target receptors or enzymes.

Key advantages of using the 2,2-dimethylcyclopropane motif include:

- **Metabolic Stability:** The cyclopropane ring is resistant to metabolic degradation, which can increase the half-life of a drug in the body.[1]
- **Improved Potency:** By fixing the conformation of side chains, the group can optimize interactions with a biological target, leading to increased drug efficacy.[1]
- **Enhanced Pharmacokinetics:** The lipophilic nature of the cyclopropyl group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The most prominent application of (S)-(+)-**2,2-Dimethylcyclopropanecarboxylic acid** is as a precursor for Cilastatin.[8] Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation by the renal enzyme dehydropeptidase-I, thereby increasing the antibiotic's effectiveness.

Experimental Protocol: Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide

The conversion of the carboxylic acid to its corresponding amide is a common subsequent step in the synthesis of many active pharmaceutical ingredients. The following protocol outlines a representative procedure for this conversion using the (S)-(+)-enantiomer.

Objective: To synthesize (S)-(+)-2,2-Dimethylcyclopropanecarboxamide from (S)-(+)-**2,2-Dimethylcyclopropanecarboxylic acid**.

Materials:

- (S)-(+)-**2,2-Dimethylcyclopropanecarboxylic acid**
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM)
- Ammonia (NH₃) gas or aqueous solution
- Deionized water
- Round bottom flask, condenser, thermometer, agitator

Procedure:

- Acid Chloride Formation:
 - In a round bottom flask equipped with an agitator and condenser, dissolve 28.5 g of (S)-2,2-dimethylcyclopropane carboxylic acid in 114 g of dichloromethane.[10]
 - While maintaining the solution at room temperature (20°C), slowly add 29.7 g of thionyl chloride.[10] The causality here is the conversion of the carboxylic acid to the more reactive acid chloride, facilitated by SOCl₂. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.
 - Allow the reaction to proceed until gas generation ceases, indicating the completion of acid chloride formation.
- Amidation:
 - Cool the reaction mixture to -15°C using an appropriate cooling bath. This is critical to control the high reactivity of the acid chloride with ammonia and prevent side reactions.
 - Slowly bubble 12.8 g of ammonia gas through the solution (or add an equivalent amount of concentrated aqueous ammonia) while maintaining the temperature at -15°C.[10]
 - Once the addition is complete, allow the reaction to stir until completion, which can be monitored by thin-layer chromatography (TLC).

- Workup and Purification:
 - Add 200 mL of water to the reaction mixture and agitate for 15 minutes to quench any remaining reactive species and dissolve the ammonium chloride byproduct.[10]
 - Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.
 - Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and filter.
 - Distill the organic phase to recover the solvent and any low-boiling point materials.[10]
 - The resulting crude product, S-2,2-dimethylcyclopropane carboxamide, can be further purified by recrystallization from a suitable solvent like methanol to yield a white crystalline powder.[10]
- Verification:
 - The identity and purity of the final product should be confirmed using analytical techniques such as ^1H NMR spectroscopy, and its optical purity can be determined using chiral HPLC.

Safety and Handling

2,2-Dimethylcyclopropanecarboxylic acid is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation and serious eye damage.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,2-Dimethylcyclopropanecarboxylic acid is a foundational building block in modern organic and medicinal chemistry. Its unique cyclopropane structure offers significant advantages in drug design, leading to more stable and potent therapeutic agents. A thorough understanding of its properties, synthesis, and chiral resolution is essential for researchers and scientists working to develop the next generation of pharmaceuticals. The well-established synthetic

routes and the critical role of its (S)-enantiomer in drugs like Cilastatin underscore its continued importance in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 75885-59-5|| where to buy 2,2-Dimethylcyclopropanecarboxylic acid [english.chemenu.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID CAS#: 75885-59-5 [m.chemicalbook.com]
- 4. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
- 10. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [molecular weight and formula of 2,2-Dimethylcyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3025571#molecular-weight-and-formula-of-2-2-dimethylcyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com